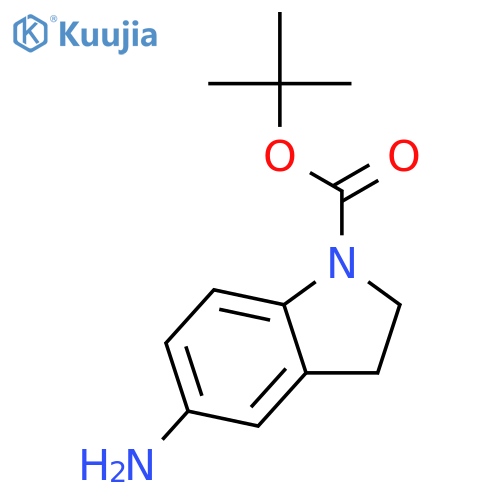

Cas no 129487-92-9 (tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate)

129487-92-9 structure

商品名:tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

CAS番号:129487-92-9

MF:C13H18N2O2

メガワット:234.294223308563

MDL:MFCD08059270

CID:102954

PubChem ID:22240520

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 5-aminoindoline-1-carboxylate

- 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

- 1-Boc-5-amino-2,3-dihydro-indole

- 1H-INDOLE-1-CARBOXYLIC ACID,5-AMINO-2,3-DIHYDRO-,1,1-DIMETHYLETHYL ESTER

- tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate

- 1-Boc-5-aMinoindoline

- 5-AMINO-1-BOC-2,3-DIHYDROINDOLE

- 1-Boc-2,3-dihydro-1H-indol-5-amine

- 2-Methyl-2-Propanyl 5-Amino-1-Indolinecarboxylate

- tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

- 6-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

- 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester

- 5-Amino-2,3-dihydro-indole-1-carboxylic acidtert-butyl ester

- BCP11777

- 5492AA

- Z332725462

- CS-0041746

- JSNLQWAGJJGYOB-UHFFFAOYSA-N

- Methyl-5-chloro-2,2-dimethylvalerate

- A888849

- FT-0678795

- SB32668

- tert-butyl 5-amino-2,3-dihydro-indole-1-carboxylate

- EN300-64725

- F12047

- 129487-92-9

- DS-15444

- SCHEMBL1058537

- AM86090

- DTXSID40623732

- AKOS000302353

- SY101609

- tert-butyl-5-amino-1-indolinecarboxylate

- MFCD08059270

- tert-butyl 5-amino-1-indolinecarboxylate

- J-005683

- BB 0256528

- 5-amino-2,3-dihydro-indol-1-carboxylic acid tert-butyl ester

- tert-Butyl5-aminoindoline-1-carboxylate

- DB-062693

- tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

-

- MDL: MFCD08059270

- インチ: 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3

- InChIKey: JSNLQWAGJJGYOB-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2C([H])=C([H])C(=C([H])C=2C([H])([H])C1([H])[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 234.13700

- どういたいしつりょう: 234.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- ふってん: 385.2℃ at 760 mmHg

- PSA: 55.56000

- LogP: 3.21260

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB359590-10 g |

1-Boc-2,3-dihydro-1H-indol-5-amine; . |

129487-92-9 | 10g |

€1,101.00 | 2022-06-10 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0144-5g |

1-Boc-5-amino-2,3-dihydro-indole |

129487-92-9 | 97% | 5g |

¥3147.82 | 2025-01-22 | |

| eNovation Chemicals LLC | D782766-250mg |

1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester |

129487-92-9 | 95% | 250mg |

$64 | 2024-07-28 | |

| TRC | T205238-500mg |

tert-Butyl 5-Amino-2,3-dihydro-1H-indole-1-carboxylate |

129487-92-9 | 500mg |

$ 275.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034352-5g |

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate |

129487-92-9 | 5g |

8533.0CNY | 2021-07-06 | ||

| Chemenu | CM146413-10g |

5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |

129487-92-9 | 95% | 10g |

$666 | 2023-03-06 | |

| abcr | AB359590-250 mg |

1-Boc-2,3-dihydro-1H-indol-5-amine; . |

129487-92-9 | 250mg |

€117.60 | 2023-06-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91130-250mg |

tert-Butyl 5-aminoindoline-1-carboxylate |

129487-92-9 | 95% | 250mg |

¥92.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91130-100mg |

tert-Butyl 5-aminoindoline-1-carboxylate |

129487-92-9 | 95% | 100mg |

¥68.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP233-50mg |

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate |

129487-92-9 | 95+% | 50mg |

110.0CNY | 2021-07-12 |

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

129487-92-9 (tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate) 関連製品

- 143262-10-6(1-Boc-indoline)

- 170147-76-9(tert-butyl 5-hydroxyindoline-1-carboxylate)

- 174539-67-4(N-Boc-indoline-7-carboxaldehyde)

- 879887-32-8(1-Boc-5-formylindoline)

- 885270-06-4(tert-Butyl Indolin-5-ylcarbamate)

- 885272-44-6(7-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER)

- 1207194-48-6(1-Boc-4-formylindoline)

- 129488-00-2(tert-Butyl 6-Aminoindoline-1-carboxylate)

- 957204-30-7(tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate)

- 885270-00-8(Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:129487-92-9)tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):189.0/662.0